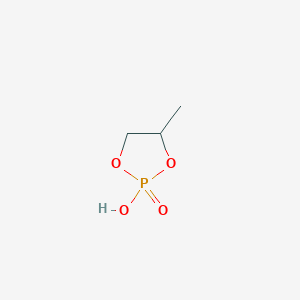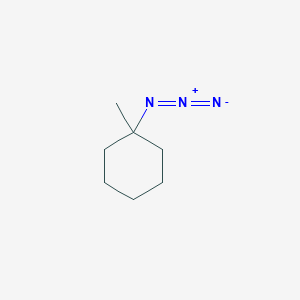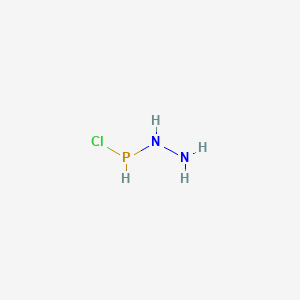
Phosphonohydrazidous chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonohydrazidous chloride is a chemical compound that contains phosphorus, nitrogen, hydrogen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonohydrazidous chloride can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with hydrazine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonohydrazidous oxide.
Reduction: Reduction reactions can convert it into phosphonohydrazidous hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonohydrazidous derivatives, which can be further utilized in different applications.
Scientific Research Applications
Phosphonohydrazidous chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonohydrazidous chloride involves its interaction with molecular targets through the formation of covalent bonds. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactivity include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Phosphonohydrazidous chloride can be compared with other similar compounds, such as:
Phosphonohydrazidous oxide: Similar in structure but differs in oxidation state.
Phosphonohydrazidous hydride: A reduced form with different reactivity.
Phosphonohydrazidous bromide: Similar but contains bromine instead of chlorine.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
14939-31-2 |
|---|---|
Molecular Formula |
ClH4N2P |
Molecular Weight |
98.47 g/mol |
IUPAC Name |
chlorophosphanylhydrazine |
InChI |
InChI=1S/ClH4N2P/c1-4-3-2/h3-4H,2H2 |
InChI Key |
FMHRVEGXXKWBOW-UHFFFAOYSA-N |
Canonical SMILES |
NNPCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



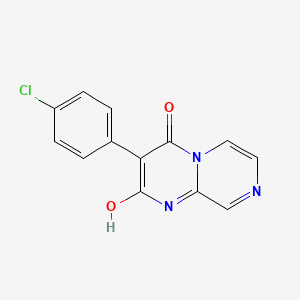
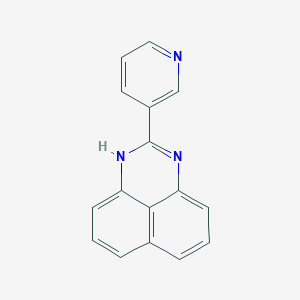
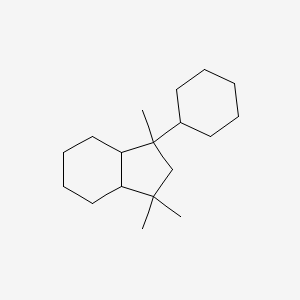
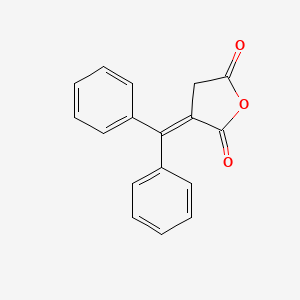
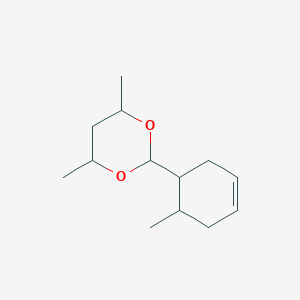
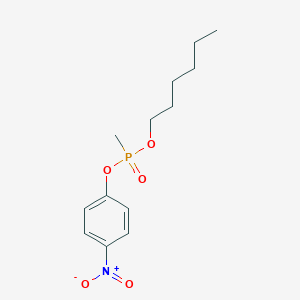
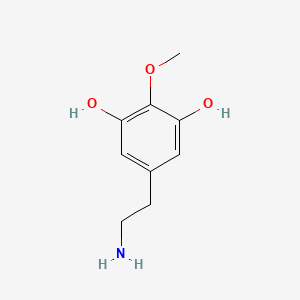
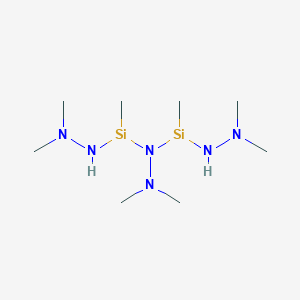
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
